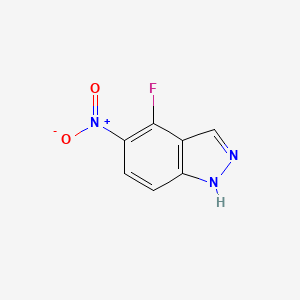

4-fluoro-5-nitro-1H-indazole

Description

BenchChem offers high-quality 4-fluoro-5-nitro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-5-nitro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-5-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-7-4-3-9-10-5(4)1-2-6(7)11(12)13/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAYHRXXJNBMRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101306117 | |

| Record name | 1H-Indazole, 4-fluoro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082041-35-7 | |

| Record name | 1H-Indazole, 4-fluoro-5-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 4-fluoro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101306117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-Fluoro-5-nitro-1H-indazole

Topic: 4-Fluoro-5-nitro-1H-indazole (CAS 1082041-35-7) Content Type: Technical Guide / Whitepaper[1]

Core Scaffold for Next-Generation Kinase Inhibitors and SNAr Diversification[1]

Executive Summary

4-Fluoro-5-nitro-1H-indazole (CAS 1082041-35-7) is a high-value heterocyclic building block distinguished by its unique electronic push-pull system.[1][2] Unlike the more common 5-nitroindazole, the introduction of a fluorine atom at the C-4 position creates a highly reactive electrophilic center, enabling regiospecific Nucleophilic Aromatic Substitution (SNAr) reactions. This guide details the chemical identity, validated synthetic protocols, and strategic applications of this scaffold in the development of small-molecule inhibitors (e.g., VEGFR, PARP, and kinase modulators).

Chemical Identity & Physical Properties[3][4][5][6][7]

| Parameter | Specification |

| CAS Number | 1082041-35-7 |

| IUPAC Name | 4-Fluoro-5-nitro-1H-indazole |

| Molecular Formula | C₇H₄FN₃O₂ |

| Molecular Weight | 181.12 g/mol |

| SMILES | [O-]C1=C(F)C2=C(NN=C2)C=C1 |

| Appearance | Pale yellow to orange crystalline solid |

| Melting Point | 190–195 °C (Typical for nitro-indazole analogs) |

| Solubility | Soluble in DMSO, DMF, EtOAc; sparingly soluble in water |

| Acidity (pKa) | ~13.8 (NH), acidic due to electron-withdrawing nitro group |

Synthetic Architecture

The synthesis of 4-fluoro-5-nitro-1H-indazole is non-trivial due to the directing effects required to place the nitro and fluoro groups in contiguous positions.[1] The most robust industrial route utilizes the Jacobson Indazole Synthesis (diazotization-cyclization strategy) starting from a functionalized aniline precursor.

Retrosynthetic Logic

The C-4 fluoro substituent must be introduced before cyclization or via a highly selective nitration of a 4-fluoro precursor.[1] The diazotization route is preferred for regiochemical certainty.

Precursor: 2-Methyl-3-fluoro-4-nitroaniline Mechanism: Diazotization of the primary amine generates a diazonium salt, which undergoes spontaneous intramolecular cyclization with the adjacent methyl group (acting as a nucleophile after tautomerization or via radical mechanism) to form the indazole core.[1]

Validated Synthetic Protocol

Note: This protocol is adapted from standard methodologies for nitro-indazoles (e.g., 4-nitroindazole synthesis) and optimized for fluorinated substrates.

Reagents:

-

2-Methyl-3-fluoro-4-nitroaniline (1.0 eq)[1]

-

Sodium Nitrite (NaNO₂, 2.2 eq)

-

Glacial Acetic Acid (AcOH, Solvent/Acid)[3]

Step-by-Step Methodology:

-

Dissolution: Charge a reactor with 2-methyl-3-fluoro-4-nitroaniline (10 g) and Glacial Acetic Acid (100 mL). Stir at room temperature until fully dissolved.

-

Cooling: Cool the solution to 0–5 °C using an ice/brine bath. Critical: Temperature control prevents diazonium decomposition.

-

Diazotization: Prepare a solution of NaNO₂ (9.0 g) in Water (25 mL). Add this solution dropwise to the amine mixture over 30 minutes.

-

Observation: The solution will darken, and a precipitate may begin to form.

-

-

Cyclization: Allow the reaction to warm to 20–25 °C and stir for 12–18 hours. The diazonium intermediate cyclizes onto the methyl group.

-

Work-up: Concentrate the mixture under reduced pressure to remove ~70% of the acetic acid. Pour the residue into Ice Water (300 mL) with vigorous stirring.

-

Isolation: Filter the resulting yellow/orange precipitate. Wash the filter cake with cold water (3 x 50 mL) to remove residual acid and salts.

-

Purification: Recrystallize from Ethanol/Water or Toluene to yield 4-fluoro-5-nitro-1H-indazole as high-purity needles.[1]

Synthesis Pathway Visualization

Figure 1: The Jacobson cyclization pathway converting the aniline precursor to the indazole core.

Reactivity & Functionalization Strategies

The 4-fluoro-5-nitro motif is a "privileged scaffold" because it offers orthogonal reactivity.[1] The fluorine atom is activated for substitution by the adjacent electron-withdrawing nitro group, while the nitro group itself serves as a latent amine.

Nucleophilic Aromatic Substitution (SNAr)

The C-4 fluorine is highly labile due to the ortho-nitro group and the electron-deficient indazole ring.[1]

-

Nucleophiles: Primary/secondary amines, alkoxides, thiols.

-

Conditions: Mild base (K₂CO₃ or DIPEA), polar solvent (DMF, DMSO, NMP), 60–100 °C.

-

Utility: This allows the rapid introduction of complex side chains (e.g., solubilizing piperazines or morpholines) early in the synthesis.

Nitro Reduction

-

Method A (Chemical): Iron powder (Fe), NH₄Cl, EtOH/H₂O, 80 °C. (Preserves halogens).

-

Method B (Catalytic): H₂, Pd/C. (Risk of defluorination if not carefully controlled).

-

Product: 4-Fluoro-5-amino-1H-indazole (precursor for amide coupling/urea formation).[1]

N-Alkylation / Protection

The N-1 proton is acidic.[1]

-

Reagents: Alkyl halides (R-X), NaH or Cs₂CO₃.

-

Regioselectivity: N-1 alkylation is generally favored over N-2, but mixtures can occur.[1] Bulky protecting groups (e.g., THP, Boc) are often used at N-1 to direct subsequent chemistry.

Divergent Synthesis Logic

Figure 2: Orthogonal functionalization vectors available on the scaffold.

Applications in Drug Discovery

This scaffold is frequently employed in the design of Type I and Type II Kinase Inhibitors .

-

PARP Inhibitors: Indazole carboxamides (derived from the cyano or carboxyl analogs of this scaffold) are bioisosteres of the benzamide pharmacophore found in Olaparib/Niraparib. The 4-fluoro group modulates metabolic stability and pKa.[1]

-

VEGFR/PDGFR Inhibitors: The 5-amino derivative is often coupled to heteroaryl-ureas (similar to Linifanib or Pazopanib structures) to bind to the hinge region of kinases.[1]

-

PROTAC Linkers: The SNAr reactivity at C-4 provides a convenient attachment point for linker chains in protein degradation chimeras.[1]

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Energetic Warning: As a nitro-heterocycle, the compound possesses high energy potential. While generally stable, it should not be subjected to extreme heat or shock.

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light.

References

-

National Institutes of Health (NIH). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.[1] PMC7356976. Retrieved from [Link]

Sources

- 1. 633327-51-2|6-Fluoro-5-nitro-1H-indazole|BLD Pharm [bldpharm.com]

- 2. 864082-72-4|3-Chloro-6-fluoro-5-nitro-1H-indazole|BLD Pharm [bldpharm.com]

- 3. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 6. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis of 4-fluoro-5-nitro-1H-indazole from 3-fluoro-2-methylaniline

This guide provides an in-depth exploration of a robust synthetic pathway for 4-fluoro-5-nitro-1H-indazole, a key building block in contemporary drug discovery, starting from the readily available precursor, 3-fluoro-2-methylaniline. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step experimental protocol but also a detailed mechanistic rationale and discussion of critical process parameters.

Executive Summary and Strategic Overview

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted compound, 4-fluoro-5-nitro-1H-indazole, is of particular interest due to the strategic placement of its functional groups. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group serves as a versatile handle for further chemical elaboration, such as reduction to an amine and subsequent derivatization.

The synthetic strategy outlined herein proceeds via a two-stage sequence:

-

Diazotization and Intramolecular Cyclization: Formation of the 4-fluoro-1H-indazole core from 3-fluoro-2-methylaniline.

-

Regioselective Nitration: Introduction of the nitro group at the C5 position of the indazole ring.

This approach is designed for efficiency and scalability, with a focus on well-understood, reliable chemical transformations.

Physicochemical Properties of Key Reagents

A thorough understanding of the physical and chemical properties of the materials used is fundamental to safe and successful synthesis.

| Compound | Formula | MW ( g/mol ) | MP (°C) | BP (°C) | Hazards |

| 3-Fluoro-2-methylaniline | C₇H₈FN | 125.15 | 1 | 205 | Toxic, Irritant |

| Isoamyl nitrite | C₅H₁₁NO₂ | 117.15 | - | 99 | Flammable, Toxic |

| Acetic Acid | C₂H₄O₂ | 60.05 | 16.6 | 118 | Corrosive, Flammable |

| 4-Fluoro-1H-indazole | C₇H₅FN₂ | 136.13 | - | - | Irritant |

| Nitric Acid (70%) | HNO₃ | 63.01 | -42 | 83 | Oxidizer, Corrosive |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 10 | 337 | Corrosive |

| 4-Fluoro-5-nitro-1H-indazole | C₇H₄FN₃O₂ | 181.12 | - | - | Irritant, Explosive risk |

Note: Physical properties are approximate and may vary. Always consult the Safety Data Sheet (SDS) before handling any chemical.

Synthesis Pathway and Mechanistic Discussion

The overall synthetic transformation is depicted below:

Caption: Overall synthetic scheme for 4-fluoro-5-nitro-1H-indazole.

Step 1: Synthesis of 4-Fluoro-1H-indazole

The initial step involves the conversion of 3-fluoro-2-methylaniline to 4-fluoro-1H-indazole. This is achieved through an in-situ diazotization followed by an intramolecular cyclization. This classic approach for indazole synthesis from o-toluidines is both reliable and scalable.[1][2]

Reaction:

Caption: Synthesis of 4-fluoro-1H-indazole from 3-fluoro-2-methylaniline.

Mechanism:

The reaction proceeds through several key stages:

-

Formation of the Diazonium Ion: In the presence of an acid (acetic acid), isoamyl nitrite generates a nitrosating agent. This reacts with the primary amine of 3-fluoro-2-methylaniline to form a diazonium salt intermediate.[3]

-

Intramolecular Cyclization: The diazonium salt is unstable and undergoes a spontaneous intramolecular electrophilic attack. The ortho-methyl group provides the carbon atom for the cyclization, leading to the formation of the five-membered pyrazole ring fused to the benzene ring.[4]

-

Aromatization: A final deprotonation step results in the stable, aromatic 4-fluoro-1H-indazole.

The choice of isoamyl nitrite is strategic; it serves as a convenient, organic-soluble source of the nitrosating agent, avoiding the need for aqueous sodium nitrite and strong mineral acids at this stage, which can sometimes lead to side reactions. Toluene is an effective high-boiling solvent for this transformation. A similar cyclization is documented in the synthesis of 5-bromo-4-fluoro-1H-indazole, highlighting the robustness of this method.[5]

Step 2: Regioselective Nitration of 4-Fluoro-1H-indazole

The second step is the nitration of the 4-fluoro-1H-indazole intermediate. This is a critical step where regioselectivity is paramount. The desired product is the 5-nitro isomer.

Reaction:

Caption: Nitration of 4-fluoro-1H-indazole.

Mechanistic Rationale for Regioselectivity:

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution.[6] The regiochemical outcome is determined by the directing effects of the substituents already present on the ring. In 4-fluoro-1H-indazole, we must consider the effects of both the fluorine atom and the fused pyrazole ring.

-

Fluorine: As a halogen, fluorine is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance (+M effect), which stabilizes the arenium ion intermediate at these positions.[7] However, it is also deactivating due to its strong inductive electron-withdrawing effect (-I effect).[7]

-

Indazole Ring: The fused pyrazole ring system is generally considered to be electron-withdrawing, and thus deactivating. Electrophilic substitution on the benzene portion of the indazole ring typically occurs at the C5 and C7 positions.

In this specific case, the C5 position is activated by the para-directing effect of the fluorine atom at C4. The C7 position is also a potential site for nitration. However, the C5 position is electronically favored due to the strong activating effect of the fluorine atom. Careful control of reaction conditions, particularly temperature, is crucial to favor the formation of the desired 5-nitro isomer and minimize the formation of other isomers and dinitrated byproducts. The use of a standard nitrating mixture of concentrated nitric and sulfuric acids provides the necessary nitronium ion (NO₂⁺) electrophile.[6]

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. All reagents are hazardous and should be handled with care.

Protocol for the Synthesis of 4-Fluoro-1H-indazole

-

Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 3-fluoro-2-methylaniline (12.5 g, 0.1 mol) and toluene (250 mL).

-

Reagent Addition: Stir the solution and add glacial acetic acid (6.0 g, 0.1 mol). Heat the mixture to 80-90 °C.

-

Diazotization and Cyclization: Slowly add isoamyl nitrite (14.1 g, 0.12 mol) dropwise over 30 minutes, maintaining the temperature between 80-90 °C. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.

-

Reaction Monitoring: After the addition is complete, continue stirring at 90 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and brine (100 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure 4-fluoro-1H-indazole.

Protocol for the Synthesis of 4-Fluoro-5-nitro-1H-indazole

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (50 mL). Cool the acid to 0-5 °C in an ice-salt bath.

-

Substrate Addition: Slowly add 4-fluoro-1H-indazole (6.8 g, 0.05 mol) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (3.5 mL, ~0.08 mol) to concentrated sulfuric acid (10 mL) at 0 °C. Add this nitrating mixture dropwise to the solution of 4-fluoro-1H-indazole, maintaining the reaction temperature at 0-5 °C.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

-

Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. A yellow precipitate will form.

-

Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude 4-fluoro-5-nitro-1H-indazole can be further purified by recrystallization from ethanol or by column chromatography if necessary.

Characterization and Quality Control

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the regiochemistry of nitration.

-

Mass Spectrometry (MS): To determine the molecular weight of the products.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 4-fluoro-5-nitro-1H-indazole from 3-fluoro-2-methylaniline. The two-step process, involving a diazotization-cyclization followed by a regioselective nitration, is based on well-established chemical principles and can be adapted for larger-scale synthesis. The resulting product is a valuable intermediate for the synthesis of a wide range of biologically active molecules, and this guide provides a solid foundation for its preparation in a research and development setting. Further optimization of reaction conditions, particularly in the nitration step, could lead to improved yields and purity, further enhancing the utility of this synthetic pathway.

References

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Organic Syntheses Procedure. Indazole, 5-nitro-. [Link]

- CN107805221A - Method for preparing 1H-indazole derivative.

-

Organic Syntheses Procedure. indazole. [Link]

-

Organic Chemistry Portal. Indazole synthesis. [Link]

-

Pawar, A. A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

ResearchGate. (2021). Radical Cyclization and 1,5-Hydrogen Transfer in Selected Aromatic Diazonium Salts. [Link]

-

PubMed. (2009). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. [Link]

-

ACS Publications. (2009). Nitration of indazoles in the 3 position. [Link]

- WO1997041083A1 - Process for the preparation of fluoro compounds from the corresponding amines.

-

Wikipedia. Electrophilic aromatic directing groups. [Link]

-

Organic Chemistry Portal. Diazotisation. [Link]

-

PMC - NIH. (2023). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. [Link]

-

ResearchGate. (2022). Iron promoted C3‐H nitration of indazole. [Link]

-

YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. [Link]

-

College of Saint Benedict & Saint John's University. Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]

-

ResearchGate. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]

- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

Chemistry LibreTexts. (2023). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

ChemRxiv. (2023). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]

-

Beilstein Journals. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

-

Beilstein Journals. (2017). Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. [Link]

-

Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

-

Wikipedia. Nitration. [Link]

Sources

- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diazotisation [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

4-fluoro-5-nitro-1H-indazole molecular structure

[1]

Executive Summary

4-Fluoro-5-nitro-1H-indazole (CAS: 1082041-35-7 ) is a disubstituted indazole scaffold characterized by high electrophilicity at the C4 position and a reducible nitro group at C5.[1][2] It serves as a high-value building block in medicinal chemistry, particularly for designing dual-action kinase inhibitors where the indazole core mimics the adenine base of ATP.[1] The fluorine atom at C4 exerts a unique electronic influence, modulating the pKa of the N-H bond and activating the adjacent C5-nitro group for reduction or the C4 position for nucleophilic aromatic substitution (SNAr).

| Property | Data |

| CAS Number | 1082041-35-7 |

| Molecular Formula | C₇H₄FN₃O₂ |

| Molecular Weight | 181.12 g/mol |

| Exact Mass | 181.0288 |

| Appearance | Yellow to orange solid |

| Key Functionality | SNAr acceptor (C4), Reducible pharmacophore (C5-NO₂), H-bond donor (N1-H) |

Structural Characterization & Electronic Properties[1]

Molecular Geometry and Tautomerism

The molecule exists in a tautomeric equilibrium between the 1H- and 2H-forms, with the 1H-tautomer being thermodynamically dominant in the solid state and non-polar solvents.[1]

-

Electronic Effects: The C4-fluorine atom is strongly electronegative (

), inducing an inductive withdrawal (-I) that lowers the electron density of the pyrazole ring. -

Ortho-Effect: The nitro group at C5 is ortho to the fluorine.[1] This proximity creates a highly electron-deficient zone at C4, making the fluorine a labile leaving group under nucleophilic attack, a rare property for fluorinated aromatics unless highly activated.

Spectroscopic Signatures[1]

-

¹H NMR (DMSO-d₆): The C3-H proton typically appears as a singlet around

8.2–8.4 ppm.[1] The benzene ring protons (H6 and H7) show characteristic coupling constants; H6 (ortho to F? No, H6 is meta to F4) and H7 (para to F4).-

Note: In 4-fluoro-5-nitroindazole, H6 and H7 are the remaining aromatic protons.[1] H6 is adjacent to the nitro group, shifting it downfield.

-

-

¹⁹F NMR: A diagnostic signal typically appears around

-110 to -120 ppm, split by coupling to H6/H7.[1]

Synthetic Pathways[1][3][4]

The most reliable synthesis avoids direct nitration of 4-fluoroindazole, which often yields isomeric mixtures (e.g., 7-nitro). Instead, a de novo ring construction from a polysubstituted benzaldehyde precursor is preferred to ensure regiochemical fidelity.

Primary Route: Cyclization of 2,6-Difluoro-3-nitrobenzaldehyde

This route utilizes the regioselective displacement of a fluorine atom by hydrazine.[1]

-

Precursor Synthesis: Nitration of 2,6-difluorobenzaldehyde yields 2,6-difluoro-3-nitrobenzaldehyde .[1]

-

Cyclization: Reaction with hydrazine hydrate.[1]

-

Mechanism:[1][3][4][5] Hydrazine condenses with the aldehyde to form a hydrazone. The amino group of the hydrazone then performs an intramolecular SNAr.

-

Regioselectivity Control: The precursor has two fluorines: F2 (between CHO and NO₂) and F6 (para to NO₂).

-

Steric Steering: Attack at F2 is sterically hindered by the adjacent nitro group. Consequently, the hydrazone nitrogen attacks C6 , displacing the fluorine at that position.

-

Result: The remaining fluorine (originally at C2) ends up at position C4 of the indazole ring, and the nitro group (originally at C3) ends up at position C5.

-

Figure 1: Regioselective synthesis of 4-fluoro-5-nitro-1H-indazole via hydrazine cyclization.

Experimental Protocols

Protocol A: Synthesis of 4-Fluoro-5-nitro-1H-indazole

Safety: Hydrazine is toxic and potentially unstable.[1] Nitration reactions can be exothermic. Work in a fume hood.

Step 1: Preparation of 2,6-Difluoro-3-nitrobenzaldehyde

-

Cool concentrated sulfuric acid (50 mL) to 0°C in an ice bath.

-

Slowly add 2,6-difluorobenzaldehyde (10.0 g, 70 mmol) dropwise, maintaining temperature <5°C.

-

Add fuming nitric acid (1.1 eq) dropwise over 30 minutes.

-

Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

-

Pour onto crushed ice (200 g). Filter the resulting pale yellow precipitate.

-

Wash with cold water and dry under vacuum.

-

Yield: ~85-90%.[1]

-

Step 2: Cyclization to Indazole

-

Dissolve 2,6-difluoro-3-nitrobenzaldehyde (5.0 g, 26.7 mmol) in THF (50 mL).

-

Cool to 0°C. Add hydrazine hydrate (80% aq., 2.0 eq) dropwise.

-

Observation: The solution typically turns deep orange/red (hydrazone formation).

-

-

Allow the mixture to warm to room temperature and stir for 12 hours. Alternatively, heat to reflux for 3 hours to ensure complete cyclization.

-

Concentrate the solvent under reduced pressure.

-

Dilute with water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc gradient).

-

Target Product: Yellow solid.[1]

-

Reactivity Profile & Applications

The 4-fluoro-5-nitro-1H-indazole scaffold offers three distinct vectors for chemical modification, making it a "privileged structure" in drug discovery.

Vector 1: Nitro Reduction (C5)

The nitro group is readily reduced to an amine using standard conditions (H₂/Pd-C, Fe/NH₄Cl, or SnCl₂). The resulting 5-amino-4-fluoroindazole is a versatile precursor for amide coupling or urea formation, common motifs in kinase inhibitors (e.g., targeting VEGFR, EGFR).[1]

Vector 2: Nucleophilic Aromatic Substitution (C4)

The fluorine at C4 is highly activated by the ortho-nitro group.

-

Reaction: SNAr with primary/secondary amines, thiols, or alkoxides.

-

Utility: Allows the introduction of solubility-enhancing groups or specific binding elements directly onto the core before or after N1-alkylation.[1]

-

Note: If the nitro group is reduced first, the C4-fluorine becomes significantly less reactive due to the electron-donating nature of the amine. Therefore, SNAr is usually performed before reduction.

Vector 3: N-Alkylation/Arylation (N1)

The indazole N-H is acidic (pKa ~14).[1] Alkylation typically favors the N1 position over N2, though mixtures can occur.

-

Conditions: Cs₂CO₃/DMF with alkyl halides or Chan-Lam coupling with boronic acids.[1]

Figure 2: Divergent reactivity pathways for 4-fluoro-5-nitro-1H-indazole.

References

-

Synthesis of 5-Nitroindazoles: ChemicalBook. "5-Nitroindazole synthesis methods and protocols."[1] Available at:

-

Indazole Reactivity: Ossila. "4-Fluoro-1H-indazole properties and applications in organic electronics and synthesis."[1] Available at:

-

Regioselective Cyclization: Journal of Organic Chemistry. "Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives." (Context on indazole formation logic). Available at: [1]

-

Precursor Synthesis: PubChem. "2,6-Difluoro-3-nitrobenzaldehyde Compound Summary."[1] Available at: [1]

-

Commercial Availability & CAS: BLD Pharm. "4-Fluoro-5-nitro-1H-indazole (CAS 1082041-35-7)."[1] Available at: [1]

Sources

- 1. 1105175-05-0|7-Fluoro-5-nitro-1H-indazole|BLD Pharm [bldpharm.com]

- 2. cas 1082041-35-7|| where to buy 4-Fluoro-5-nitro-1H-indazole [english.chemenu.com]

- 3. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 4. chemscene.com [chemscene.com]

- 5. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

Technical Characterization Guide: 4-Fluoro-5-nitro-1H-indazole

Executive Summary

4-Fluoro-5-nitro-1H-indazole is a critical heterocyclic building block, particularly valuable in the development of kinase inhibitors and other bioactive small molecules. The unique substitution pattern—combining the electron-withdrawing nitro group at C5 with the steric and electronic modulation of fluorine at C4—creates a distinct reactivity profile for nucleophilic aromatic substitution (S

This guide provides a comprehensive technical framework for the spectroscopic identification and quality control of this compound. It moves beyond simple data listing to explain the diagnostic features required to distinguish this specific regioisomer from common impurities (e.g., 4-fluoro-7-nitro-1H-indazole).

Synthesis & Impurity Logic

Understanding the synthesis is prerequisite to accurate spectral interpretation. The primary route involves the electrophilic nitration of 4-fluoro-1H-indazole.

-

Regioselectivity: The indazole core naturally favors electrophilic attack at C5 and C7. The fluorine atom at C4 exerts an ortho/para directing effect (mesomerically donating), which reinforces activation at C5 (ortho to F) and C7 (para to F).

-

Critical Impurity: While C5 is sterically adjacent to the fluorine, the electronic synergy often favors the 5-nitro isomer. However, the 7-nitro isomer is a common byproduct that must be ruled out via NMR coupling constants.

Visualization: Synthesis & Impurity Pathway

Caption: Electrophilic nitration pathway showing the competition between C5 (target) and C7 (impurity) substitution.

Spectroscopic Specifications

The following data represents the diagnostic signals required for structural confirmation.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

H NMR (400 MHz)

The proton spectrum is the primary tool for regioisomer differentiation.

| Position | Shift ( | Multiplicity | Coupling ( | Diagnostic Interpretation |

| NH (1) | 13.5 - 14.0 | Broad Singlet | - | Acidic indazole proton; chemical shift varies with concentration/solvent. |

| H-3 | 8.35 - 8.45 | Doublet (d) | Deshielded by C=N. Shows long-range coupling to F-4. Differentiation: In 3-substituted derivatives, this signal disappears. | |

| H-6 | 7.90 - 8.00 | Doublet of Doublets (dd) | Ortho to NO | |

| H-7 | 7.50 - 7.60 | Doublet of Doublets (dd) | Shielded relative to H6. Para to F-4. |

Critical Validation Step: To confirm the nitro group is at C5 and not C7, observe the coupling of the aromatic protons.

-

5-Nitro Isomer (Target): Shows an AB system (H6/H7) with ortho coupling (~9 Hz).

-

7-Nitro Isomer (Impurity): Would show an AB system (H5/H6) but with significantly different chemical shifts due to the nitro group's proximity to the NH.

F NMR (376 MHz)

-

Shift:

-115.0 to -125.0 ppm (Singlet or multiplet depending on decoupling). -

Diagnostic: A single sharp peak confirms mono-fluorination. The shift is characteristic of an aromatic fluorine ortho to a nitro group.

C NMR (100 MHz)

Key diagnostic carbon signals involving C-F coupling (

-

C-4 (C-F): Doublet,

Hz. -

C-5 (C-NO

): Doublet, -

C-3: Doublet,

Hz.

Mass Spectrometry (MS)

-

Ionization Mode: ESI (+) or APCI (+).

-

Molecular Ion:

-

[M+H]

Calculated: 182.04 -

[M+H]

Observed: 182.1

-

-

Fragmentation Pattern:

-

Loss of NO

( -

Loss of HF (

20 amu) is possible but less common in soft ionization.

-

Infrared Spectroscopy (FT-IR)

-

N-H Stretch: 3200–3400 cm

(Broad). -

NO

Asymmetric Stretch: 1530–1550 cm -

NO

Symmetric Stretch: 1340–1360 cm -

C=N / C=C Ring Stretch: 1600–1620 cm

.

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Obtain high-resolution spectra without aggregation artifacts.

-

Mass: Weigh 5–10 mg of 4-fluoro-5-nitro-1H-indazole.

-

Solvent: Add 0.6 mL DMSO-

(99.9% D). Note: CDCl -

Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube.

-

Acquisition:

-

Run

H with at least 16 scans. -

Run

F (decoupled and coupled) to verify F-H interactions.

-

Protocol B: HPLC Purity Assessment

Objective: Quantify the 7-nitro regioisomer.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m, 4.6 x 100 mm). -

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm and 280 nm.

-

Expectation: The 5-nitro isomer is typically more polar and may elute slightly earlier or later than the 7-nitro isomer depending on the specific column chemistry; standard spiking is recommended for initial validation.

Structural Confirmation Workflow

Caption: Logical workflow for confirming the 5-nitro regioisomer using MS and NMR coupling constants.

References

-

Synthesis of Nitroindazoles. Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. National Institutes of Health (PMC). Retrieved from [Link]

-

General Nitration Methodology. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. Organic Chemistry Portal. Retrieved from [Link]

Sources

4-fluoro-5-nitro-1H-indazole solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 4-fluoro-5-nitro-1H-indazole in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-fluoro-5-nitro-1H-indazole, a key heterocyclic building block in contemporary drug discovery and materials science. Recognizing the current scarcity of direct quantitative solubility data for this specific compound, this guide employs a scientifically grounded approach by leveraging detailed experimental data from a closely related structural analog, 3-methyl-6-nitroindazole. We present a thorough examination of the physicochemical properties of fluoro-nitro-substituted indazoles, predict solubility across a range of common organic solvents, and provide a detailed, field-proven experimental protocol for researchers to determine precise solubility values. This document is intended to serve as an essential resource for researchers, chemists, and formulation scientists, enabling informed solvent selection for synthesis, purification, and formulation development.

Introduction: The Role of Solubility in the Application of Fluoro-Nitro-Indazoles

Indazole derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of biological activities.[1] The introduction of fluorine and nitro groups into the indazole scaffold can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3][4] 4-fluoro-5-nitro-1H-indazole is an important intermediate in the synthesis of various pharmaceutical compounds.[5]

A deep understanding of a compound's solubility is paramount for its successful application. From optimizing reaction conditions and purification strategies (such as crystallization) to formulating active pharmaceutical ingredients (APIs) with desired bioavailability, solvent selection is a critical decision. This guide addresses the practical need for reliable solubility data for 4-fluoro-5-nitro-1H-indazole.

Physicochemical Properties and Their Influence on Solubility

The solubility of an organic molecule is dictated by its structure, including the presence of polar and non-polar functional groups, its ability to form hydrogen bonds, and its crystal lattice energy.

-

Indazole Core : The indazole ring system is aromatic and possesses both a hydrogen bond donor (the N-H group) and acceptor (the pyridinic nitrogen). This allows for interactions with a variety of solvents.

-

Nitro Group (-NO₂) : The nitro group is a strong electron-withdrawing group, making the molecule highly polar. It contains hydrogen bond acceptors (the oxygen atoms), which can interact with protic solvents.

-

Fluorine Atom (-F) : Fluorine is the most electronegative element, and the C-F bond is highly polarized. While not a strong hydrogen bond acceptor, fluorine substitution can significantly alter the molecule's overall electronic distribution, dipole moment, and crystal packing, thereby influencing solubility.[6]

Based on these features, 4-fluoro-5-nitro-1H-indazole is a polar molecule, and its solubility will be governed by the principle of "like dissolves like."[7] It is expected to exhibit higher solubility in polar solvents, particularly those that are polar aprotic.

Solubility Profile: An Analog-Based Approach

The primary structural differences are the position of the nitro group (C5 vs. C6) and the substituent at the adjacent position (4-fluoro vs. 3-methyl). Both fluorine and methyl groups are of similar size, but the high electronegativity of fluorine in the target compound is expected to result in a different dipole moment and intermolecular interaction profile compared to the methyl group in the analog.

Quantitative Solubility Data for 3-methyl-6-nitroindazole

The following table summarizes the mole fraction solubility (x₁) of 3-methyl-6-nitroindazole in various organic solvents at different temperatures, as determined by the static equilibrium method.[8] This data serves as our primary reference for predicting the solubility of 4-fluoro-5-nitro-1H-indazole.

| Solvent | Polarity Index | 278.15 K (5°C) | 298.15 K (25°C) | 318.15 K (45°C) |

| N,N-Dimethylformamide (DMF) | 6.4 | 0.0983 | 0.1745 | 0.2831 |

| Tetrahydrofuran (THF) | 4.0 | 0.0211 | 0.0385 | 0.0652 |

| Acetone | 5.1 | 0.0198 | 0.0361 | 0.0612 |

| Ethyl Acetate | 4.4 | 0.0097 | 0.0181 | 0.0315 |

| Ethanol | 4.3 | 0.0041 | 0.0078 | 0.0138 |

| Acetonitrile | 5.8 | 0.0039 | 0.0075 | 0.0133 |

| n-Propanol | 4.0 | 0.0028 | 0.0054 | 0.0098 |

| Water | 10.2 | 0.00001 | 0.00002 | 0.00004 |

Data extracted from Li, W., et al. (2019). Journal of Chemical & Engineering Data, 64(8), 3260–3269.[8]

Analysis and Predicted Solubility for 4-fluoro-5-nitro-1H-indazole

From the analog data, a clear trend emerges: solubility is highest in polar aprotic solvents and significantly lower in protic and non-polar solvents.

-

High Solubility Predicted : In solvents like N,N-Dimethylformamide (DMF) , Tetrahydrofuran (THF) , and Acetone , 4-fluoro-5-nitro-1H-indazole is expected to exhibit its highest solubility. These solvents are polar and can effectively solvate the polar nitro-indazole core.

-

Moderate Solubility Predicted : In solvents like Ethyl Acetate and Acetonitrile , moderate solubility is anticipated.

-

Low to Sparingly Soluble Predicted : In alcohols such as Ethanol and n-Propanol , solubility is expected to be limited. While these solvents are polar and can hydrogen bond, the energy required to break the solute's crystal lattice and disrupt the solvent's own hydrogen-bonding network may be less favorable.

-

Very Low/Insoluble Predicted : The compound will likely be virtually insoluble in water and non-polar hydrocarbon solvents like hexane and toluene .

The presence of the 4-fluoro substituent, with its strong electron-withdrawing nature, may slightly alter the solubility profile compared to the 3-methyl analog, but the overall trend is expected to hold.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

To obtain definitive quantitative data, an experimental determination is essential. The isothermal shake-flask method is the gold standard for measuring equilibrium solubility and is recommended by regulatory bodies.[10][11] This protocol provides a self-validating system for generating reliable and reproducible results.

Materials and Equipment

-

Analyte : 4-fluoro-5-nitro-1H-indazole (high purity, >98%)

-

Solvents : High-purity (e.g., HPLC grade) organic solvents of interest.

-

Equipment :

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

-

Step-by-Step Methodology

-

Preparation of Saturated Solutions :

-

Add an excess amount of 4-fluoro-5-nitro-1H-indazole to a series of vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C / 298.15 K).

-

Agitate the vials at a constant speed that ensures the solid particles are well-suspended without creating a vortex.[10]

-

Allow the system to equilibrate for a sufficient period. A minimum of 24-48 hours is recommended. To ensure equilibrium is reached, samples can be taken at various time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[12]

-

-

Sample Collection and Preparation :

-

Once equilibrium is reached, stop the agitation and allow the solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a pipette or syringe.

-

Immediately filter the sample through a solvent-compatible syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

-

Quantification :

-

Prepare a series of calibration standards of 4-fluoro-5-nitro-1H-indazole of known concentrations.

-

Analyze the calibration standards and the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method.

-

Construct a calibration curve by plotting absorbance/peak area against concentration.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility :

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express solubility in desired units (e.g., mg/mL, mol/L, or mole fraction).

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the isothermal shake-flask solubility determination protocol.

Caption: Workflow for isothermal shake-flask solubility measurement.

Conclusion

While direct quantitative solubility data for 4-fluoro-5-nitro-1H-indazole remains to be published, this guide provides a robust framework for understanding and predicting its behavior in organic solvents. By leveraging high-quality data from the structural analog 3-methyl-6-nitroindazole, we predict that the compound will have the highest solubility in polar aprotic solvents such as DMF, THF, and acetone, with progressively lower solubility in esters, alcohols, and non-polar media. For researchers requiring precise values, the detailed isothermal shake-flask protocol provided herein offers a reliable method for experimental determination. This guide serves as a critical resource, bridging the data gap and empowering scientists to make informed decisions in their research and development endeavors.

References

-

Li, W., Wang, L., Wang, Y., Zhang, C., & Hao, H. (2019). Solubility Measurement, Correlation, and Molecular Interactions of 3-Methyl-6-nitroindazole in Different Neat Solvents and Mixed Solvents from T = 278.15 to 328.15 K. Journal of Chemical & Engineering Data, 64(8), 3260–3269. [Link]

- Charifson, P. S., & Walters, W. P. (2014). Fluorine in medicinal chemistry. Journal of medicinal chemistry, 57(15), 6386–6401.

-

PubChem. (n.d.). 4-Fluoroindazole. National Center for Biotechnology Information. Retrieved from [Link]

-

World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based biowaivers. WHO Technical Report Series, No. 1019. [Link]

- Hu, Y., & Liu, H. (2004). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Computer Sciences, 44(2), 529-536.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Berger, R., Resnati, G., Metrangolo, P., Weber, E., & Hulliger, J. (2011). Organic fluorine compounds: a great opportunity for enhanced materials properties. Chemical Society Reviews, 40(7), 3496-3508.

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

- Malykhin, M. V., et al. (2021). How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? CrystEngComm, 23(1), 123-134.

-

PubChem. (n.d.). 3-Methyl-6-nitro-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. [Link]

- Nenajdenko, V. G. (Ed.). (2019).

-

LookChem. (n.d.). 4-FLUORO (1H)INDAZOLE. Retrieved from [Link]

- Lindenberg, C., et al. (2019). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. European Journal of Pharmaceutics and Biopharmaceutics, 135, 1-10.

- Böhm, H. J., Banner, D., & Weber, L. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

- Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

- USP-NF. (2016). <1236> Solubility Measurements. General Chapter Prospectus.

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

Sources

- 1. 错误页 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 5. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 6. How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 3-Methyl-6-nitroindazole CAS#: 6494-19-5 [m.chemicalbook.com]

- 10. who.int [who.int]

- 11. uspnf.com [uspnf.com]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

The Ascendant Role of Fluorinated Nitroindazoles in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has emerged as a paramount strategy for optimizing drug-like properties. When combined with the unique bioreductive potential of the nitroindazole core, a fascinating class of molecules with profound biological activities arises. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of fluorinated nitroindazoles, offering field-proven insights for researchers navigating this promising frontier of drug development.

The Strategic Imperative of Fluorination and the Nitroaromatic Core

The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds.[1] The introduction of a nitro group, particularly at the 5- or 7-position, confers unique electronic properties that are central to the bioactivity of these molecules.[2][3] Nitroaromatic compounds often act as prodrugs, undergoing bioreductive activation under hypoxic conditions to yield cytotoxic radical species.[4][5] This mechanism is particularly relevant in the microenvironment of solid tumors and in anaerobic parasites.[4][6]

Fluorine, the most electronegative element, imparts a range of desirable attributes to drug candidates.[7] Its small size allows it to act as a bioisostere for hydrogen, while its electronic properties can modulate the pKa of nearby functional groups, enhance binding affinity to target proteins, and block sites of oxidative metabolism, thereby improving pharmacokinetic profiles.[8][9][10] The strategic placement of fluorine on the nitroindazole scaffold can therefore potentiate its inherent biological activity and enhance its drug-like properties.[3]

Synthetic Pathways to Fluorinated Nitroindazoles

The synthesis of fluorinated nitroindazoles requires a strategic approach, often involving either the introduction of fluorine onto a pre-formed nitroindazole core or the construction of the indazole ring from fluorinated precursors.

A common strategy involves the direct fluorination of an activated aromatic ring. For instance, the synthesis of 4,5,6,7-tetrafluoroindazoles has been reported, providing a heavily fluorinated core for further functionalization.[3]

Another viable route is the cyclization of appropriately substituted fluorinated phenylhydrazines with a suitable partner to form the indazole ring system. The specific reagents and reaction conditions will dictate the final substitution pattern on the indazole core.

dot

Caption: Synthetic strategies for fluorinated nitroindazoles.

Mechanisms of Action: A Two-Pronged Approach

The biological activity of fluorinated nitroindazoles is primarily driven by two key mechanisms: bioreductive activation and direct enzyme inhibition. The specific mechanism that predominates is dependent on the molecular structure and the biological context.

Bioreductive Activation in Hypoxic Environments

In low-oxygen environments, such as those found in solid tumors and certain parasitic infections, the nitro group of the indazole can undergo a one-electron reduction, typically catalyzed by nitroreductase enzymes.[5][11] This reduction forms a nitro radical anion, which can then be further reduced to form cytotoxic nitroso and hydroxylamine species. These reactive intermediates can induce cellular damage through various mechanisms, including DNA strand breaks and oxidative stress.[4] The presence of fluorine can influence the reduction potential of the nitro group, potentially fine-tuning the activation process.

dot

Caption: Workflow for the biological evaluation of fluorinated nitroindazoles.

Structure-Activity Relationships (SAR) and Future Directions

The development of potent and selective fluorinated nitroindazoles relies on a thorough understanding of their structure-activity relationships. Key considerations include:

-

Position of the Nitro Group: The position of the nitro group on the indazole ring is critical for bioreductive activation and can significantly impact activity. [2]* Position and Number of Fluorine Atoms: The location and extent of fluorination can influence metabolic stability, lipophilicity, and binding interactions with target enzymes. [3][12]Studies on fluorinated indazoles as kinase inhibitors have shown that the position of the fluorine atom can dramatically affect potency and selectivity. [6][12]For example, a 6-fluoroindazole derivative was a significantly more potent ROCK1 inhibitor (IC50 = 14 nM) than its 4-fluoro counterpart (IC50 = 2500 nM). [12]* Substituents at Other Positions: The nature of the substituents at other positions on the indazole ring can be modulated to optimize physicochemical properties and target engagement.

Future research in this area should focus on the systematic synthesis and evaluation of a diverse library of fluorinated nitroindazoles to build a comprehensive SAR. This will enable the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles for the treatment of cancer and infectious diseases.

Conclusion

Fluorinated nitroindazoles represent a compelling class of compounds with significant therapeutic potential. Their unique ability to undergo bioreductive activation in hypoxic environments, coupled with the proven utility of the fluorinated indazole scaffold as a kinase inhibitor, provides a strong rationale for their continued investigation. By leveraging the principles of medicinal chemistry and employing rigorous biological evaluation, the full potential of this promising class of molecules can be unlocked, paving the way for the development of novel and effective therapies.

References

-

Ullah, F., Ali, S., Khan, M. S., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 926723. [Link]

-

Ullah, F., Ali, S., Khan, M. S., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10. [Link]

-

Serafim, F. P., Lanza, J. S., de Oliveira, R. B., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 14(11), 1109. [Link]

-

Frei, E., & Franke, R. (1988). Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines. Carcinogenesis, 9(8), 1477-1482. [Link]

-

Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(11), 6366-6453. [Link]

-

Romanha, A. J., Castro, S. L., Soeiro, M. N. C., et al. (2010). In Vitro and In Vivo Studies of the Antiparasitic Activity of Sterol 14α-Demethylase (CYP51) Inhibitor VNI against Drug-Resistant Strains of Trypanosoma cruzi. Antimicrobial Agents and Chemotherapy, 54(7), 2824-2834. [Link]

-

Jamieson, S. M. F., Gu, Y., & Wilson, W. R. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Pharmaceuticals, 16(6), 830. [Link]

-

Yilmaz, I., & Ceylan, S. (2021). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Anti-Cancer Agents in Medicinal Chemistry, 21(12), 1584-1592. [Link]

-

El-Sayed, N. N. E., & El-Bendary, E. R. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(27), 19331-19355. [Link]

-

Spadafora, C., & Rivas, F. (2014). Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi. BMC Complementary and Alternative Medicine, 14, 69. [Link]

-

León, R., El-Sabban, M., & Párraga, J. (2009). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. Journal of Medicinal Chemistry, 52(17), 5434-5444. [Link]

-

Singh, M., & Singh, P. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(7), 785-807. [Link]

-

El-Sayed, N. N. E., & El-Bendary, E. R. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(27), 19331-19355. [Link]

-

León, R., El-Sabban, M., & Párraga, J. (2009). Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): Synthesis and biological evaluation. ResearchGate. [Link]

-

Becerril-Vega, J., & Estrada-Soto, S. (2022). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 27(19), 6296. [Link]

-

Butkiewicz, M., & Meiler, J. (2017). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. Journal of Chemical Information and Modeling, 57(10), 2468-2479. [Link]

-

Tatsumi, K., & Kitamura, S. (1983). Reductive metabolism of aromatic nitro compounds including carcinogens by rabbit liver preparations. Cancer Research, 43(5), 1993-1997. [Link]

-

Abdel-Gaber, R., & El-Dakhly, K. M. (2022). In vitro studies for the antiparasitic activities of Azadirachta indica extract. Brazilian Journal of Biology, 84, e259500. [Link]

-

El-Sayed, W. M., & Hassan, G. S. (2022). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 7(44), 39599-39634. [Link]

-

El-Sayed, N. N. E., & El-Bendary, E. R. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(47), 34654-34680. [Link]

-

Tirado, R., & Genes, C. (2023). Antileishmanial activity of 5-nitroindazole derivatives. Parasites & Vectors, 16(1), 398. [Link]

-

El-Fakharany, E. M., & Hassan, G. S. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 28(13), 5035. [Link]

-

Meanwell, N. A. (2020). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Combrinck, J. M., & N’Da, D. D. (2022). In Vitro Studies on Antioxidant and Anti-Parasitic Activities of Compounds Isolated from Rauvolfia caffra Sond. Molecules, 27(15), 4946. [Link]

-

Acar, Ç., & Gökçe, M. (2023). Design, synthesis, structural characterization, in vitro anticancer activity, and in silico studies of some new hydroxylated and fluorinated-substituted hydrazone derivatives. Journal of Molecular Structure, 1282, 135201. [Link]

-

Spadafora, C., & Rivas, F. (2014). Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi. ResearchGate. [Link]

-

Goodarzi, M., & Saeedi, M. (2016). A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. Iranian Journal of Pharmaceutical Research, 15(2), 315-328. [Link]

-

Key, B. D., & Gionfriddo, E. (2021). Microbial metabolism of fluorinated drugs. ResearchGate. [Link]

-

Wang, Y., & Liu, Y. (2021). Design, Synthesis, and Structure–Activity Relationships (SAR) of 3-Vinylindazole Derivatives as New Selective Tropomyosin Receptor Kinases (Trk) Inhibitors. ResearchGate. [Link]

-

Al-Suwaidan, I. A., & Al-Otaibi, N. M. (2024). Fluorine in drug discovery: Role, design and case studies. Journal of King Saud University - Science, 36(1), 102924. [Link]

-

Hernández-Luis, F., & Pérez-Villanueva, J. (2013). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Letters in Drug Design & Discovery, 10(7), 643-647. [Link]

-

El-Sayed, N. N. E., & El-Bendary, E. R. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(47), 34654-34680. [Link]

-

Dalvie, D. K., & Di, L. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6435-6485. [Link]

-

Patrick, G. L. (2013). Quantitative structure-activity relationships (QSAR). An Introduction to Medicinal Chemistry, 249-282. [Link]

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reductive metabolism of aromatic nitro compounds including carcinogens by rabbit liver preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

Thermochemical Stability of Substituted Indazoles: A Technical Guide

Topic: Thermochemical Stability of Substituted Indazoles Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

Indazole (benzo[d]pyrazole) scaffolds are ubiquitous in modern medicinal chemistry, serving as the pharmacophore in kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-inflammatory agents.[1][2] However, their thermochemical behavior is non-trivial.[1] Unlike their indole cousins, indazoles possess a nitrogen-nitrogen (N-N) bond within the aromatic system, introducing unique vulnerabilities to thermal stress and tautomeric instability.[1]

This guide provides a rigorous analysis of the thermodynamic preferences, decomposition pathways, and stability profiling protocols for substituted indazoles.[1] It is designed to move beyond basic characterization, offering a mechanistic understanding of why certain derivatives degrade and how to predict their stability.[1]

Fundamental Thermochemistry: The Tautomeric Equilibrium

The stability of any substituted indazole begins with its tautomeric state. Indazole exists primarily in two annular tautomeric forms: 1H-indazole and 2H-indazole .[2][3]

Thermodynamic Preference

In the gas phase and non-polar solvents, 1H-indazole is thermodynamically more stable than 2H-indazole by approximately 2.3 – 3.6 kcal/mol (depending on the level of theory, e.g., MP2/6-31G*).[4]

-

1H-Indazole (Benzenoid): The benzene ring retains full aromaticity. The proton resides on the pyrrole-like nitrogen (N1).

-

2H-Indazole (Quinonoid): The benzene ring adopts a quinonoid character to sustain the aromaticity of the pyrazole ring. This disruption of the benzene sextet creates an energetic penalty, making the 2H-form less stable.

Substituent Effects (Hammett Relationships)

Substituents at the C3, C4-C7, and N-positions dramatically alter this equilibrium:

-

Electron-Withdrawing Groups (EWGs): Placing EWGs (e.g., -NO₂, -CF₃) on the benzene ring generally increases the acidity of the N-H bond, potentially lowering the activation energy for tautomerization or decomposition.

-

Steric Hindrance: Bulky groups at C7 can destabilize N1-substitution due to peri-interaction, occasionally shifting the preference or reactivity toward N2, despite the thermodynamic cost.[1]

-

Intramolecular Hydrogen Bonding: A substituent at C3 capable of H-bonding (e.g., a carbonyl or hydroxyl group) can stabilize the 2H-tautomer through a 6-membered interaction, effectively "locking" the less stable form in solution.

Visualization: Tautomeric Energy Landscape

The following diagram illustrates the equilibrium and the transition to the 3H-intermediate (rare) or decomposition.

Caption: Thermodynamic equilibrium between 1H and 2H tautomers. The 2H form is higher in energy due to quinonoid distortion, serving as a potential gateway to thermal decomposition.[1]

Thermal Decomposition Pathways

When subjected to thermal stress (e.g., >200°C or during exothermic events in DSC), indazoles do not merely melt; they often undergo complex fragmentation.[1]

The Weak Link: N-N Bond Homolysis

The N-N bond is the structural weak point. Decomposition typically initiates via:

-

Homolytic Cleavage: The N-N bond breaks, forming a diradical intermediate.[1]

-

Denitrogenation (Loss of N₂): In high-energy derivatives (e.g., nitroindazoles), the ring collapses to release nitrogen gas, forming reactive nitriles or carbenes.[1]

-

Ring Opening: The pyrazole ring opens to form o-cyanoanilines or benzonitriles.

Mechanism of Flash Vacuum Pyrolysis (FVP)

Under FVP conditions, 2H-indazoles often isomerize to benzimidazoles or decompose into benzonitriles.[1] This suggests that thermal stability assays must monitor not just mass loss (TGA) but also heat flow (DSC) to detect these exothermic isomerizations prior to gross degradation.[1]

Caption: Primary thermal decomposition pathways. N-N homolysis is the rate-determining step, leading to ring opening (nitrile formation) or denitrogenation.[1]

Experimental Protocols for Stability Profiling

To rigorously assess the stability of a new indazole derivative, rely on a combination of thermal analysis and stress testing.[1]

Protocol: Coupled TGA-DSC Analysis

This is the gold standard for distinguishing phase transitions (melting) from chemical degradation.

Objective: Determine

Methodology:

-

Sample Prep: Weigh 2–5 mg of dried indazole derivative into an aluminum pan (crimped, pinhole lid to allow gas escape).

-

Instrument: Calibrated TGA/DSC (e.g., TA Instruments Q600 or Mettler Toledo).

-

Purge Gas: Nitrogen (50 mL/min) to prevent oxidation masking the intrinsic thermal breakdown.[1]

-

Ramp: Heat from 30°C to 400°C at 10°C/min.

-

Analysis:

-

Endotherm: Melting point (

). If followed immediately by mass loss, the compound decomposes upon melting.[1] -

Exotherm: Decomposition or crystallization.[1] Sharp exotherms without mass loss indicate isomerization (e.g., 2H

1H) or polymerization.[1] -

Step Transition: Mass loss in TGA correlates with decarboxylation (if -COOH present) or denitrogenation.

-

Acceptance Criteria:

Protocol: Accelerated Chemical Stability (Solution State)

Thermal stability in the solid state does not guarantee stability in solution, where tautomerism is active.[1]

Methodology:

-

Solvents: Prepare 1 mg/mL solutions in DMSO (polar aprotic) and MeOH/H₂O (1:1, protic).

-

Stress Conditions: Incubate at 40°C, 60°C, and 80°C for 24, 48, and 72 hours.

-

Detection: HPLC-UV/MS.

-

Key Impurities to Track:

Data Summary: Substituent Impact on Stability

The following table summarizes how common substitutions affect the thermochemical profile of the indazole core.

| Substituent Type | Position | Effect on Stability | Mechanism |

| Unsubstituted | Core | High ( | Aromatic stabilization. |

| Nitro (-NO₂) | C4-C7 | Lowers | Weakens ring bonds; introduces explosive decomposition pathways (N2 loss). |

| Alkyl (-R) | N1 | Increases Stability | Locks the stable 1H-tautomer; prevents tautomeric proton transfer. |

| Alkyl (-R) | N2 | Decreases Stability | Locks the high-energy quinonoid 2H-form; prone to thermal rearrangement. |

| Carboxyl (-COOH) | C3 | Moderate | Prone to thermal decarboxylation at |

| Halogen (-Cl, -Br) | C4-C7 | Neutral/High | Increases melting point; minimal effect on ring stability. |

References

-

Tautomeric Stability & Energetics

-

ChemicalBook. (2022).[1] "Indazole - Synthesis and Reactions." 1H-indazole is 2.3 kcal/mol more stable than 2H-indazole.

-

-

Thermal Decomposition Mechanisms

-

Experimental Analysis (DSC/TGA)

-

Energetic Derivatives & Stability

-

Substituent Effects on Regiochemistry

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 5. Thermal Analysis in the Pharmaceutical Industry - TA Instruments [tainstruments.com]

- 6. The combined use of DSC and TGA for the thermal analysis of atenolol tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Quantum chemical calculations for 4-fluoro-5-nitro-1H-indazole

An In-Depth Technical Guide to the Quantum Chemical Calculation of 4-fluoro-5-nitro-1H-indazole

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically-grounded framework for the quantum chemical analysis of 4-fluoro-5-nitro-1H-indazole. It is designed for researchers, computational chemists, and drug development professionals seeking to understand and predict the molecule's structural, electronic, and spectroscopic properties. The methodologies detailed herein are rooted in established theoretical principles and validated against common practices in the field, ensuring a robust and reproducible computational workflow.

Introduction: The Significance of the Indazole Scaffold

Indazole and its derivatives are a cornerstone of medicinal chemistry, recognized as "privileged scaffolds" due to their versatile biological activities.[1] These nitrogen-containing heterocyclic compounds are integral to numerous pharmaceuticals, exhibiting properties ranging from anti-inflammatory to potent antitumor effects.[2][3] The specific molecule of interest, 4-fluoro-5-nitro-1H-indazole, combines three critical pharmacophores: the indazole nucleus, a fluorine atom, and a nitro group.

-

The Indazole Core: Provides a rigid, aromatic structure capable of diverse interactions with biological targets.[1]

-

Fluorine Substitution: Often enhances metabolic stability, binding affinity, and membrane permeability of drug candidates.

-

Nitro Group: A strong electron-withdrawing group that significantly modulates the electronic properties of the aromatic system, influencing reactivity and intermolecular interactions. Nitroaromatic compounds are a major class of industrial chemicals and are studied for their biological and electronic characteristics.[4]

Understanding the interplay of these functional groups at a quantum-mechanical level is paramount for rational drug design. Computational chemistry offers a powerful, cost-effective lens to elucidate these properties before committing to costly and time-consuming laboratory synthesis. This guide will focus primarily on Density Functional Theory (DFT), a widely-used method that balances computational accuracy and efficiency for molecules of this size.

Theoretical Foundations: Choosing the Right Computational Tools

The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set. This section explains the rationale behind selecting an appropriate computational approach for 4-fluoro-5-nitro-1H-indazole.

The Method: Density Functional Theory (DFT)

For mid-sized organic molecules, Density Functional Theory (DFT) has become the workhorse of computational chemistry. Unlike the more computationally expensive post-Hartree-Fock methods, DFT calculates the electronic energy based on the electron density, which is a function of only three spatial coordinates.[5] This makes it highly efficient while providing excellent accuracy for a wide range of molecular properties.

-

Causality for Choosing DFT: We select DFT because it effectively incorporates electron correlation—the interaction between individual electrons—at a fraction of the cost of traditional correlated methods. This is crucial for accurately describing the electronic structure of a molecule containing electronegative atoms (F, N, O) and a π-conjugated system like indazole.

-

The B3LYP Functional: Within DFT, various "functionals" approximate the exchange-correlation energy. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a popular and well-validated choice. It mixes a portion of the exact exchange energy from Hartree-Fock theory with DFT exchange and correlation energies. A study on various nitro-1H-indazoles successfully employed B3LYP, establishing a strong precedent for its suitability.[6]

The Basis Set: Pople Style 6-311++G(d,p)

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to model the spatial distribution of electrons.

-

Causality for Choosing 6-311++G(d,p):

-

6-311G: This is a "triple-zeta" basis set, meaning it uses three separate functions to describe each valence atomic orbital, providing a high degree of flexibility for accurately modeling chemical bonds.

-